5-Chloropyrimidine-4-carbonitrile

Übersicht

Beschreibung

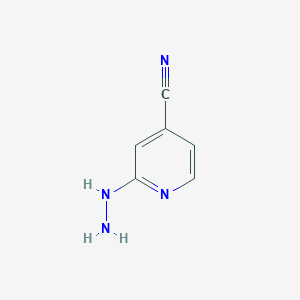

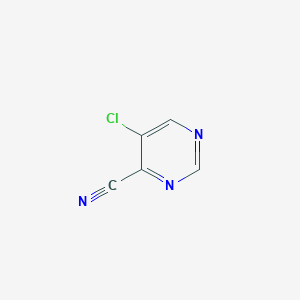

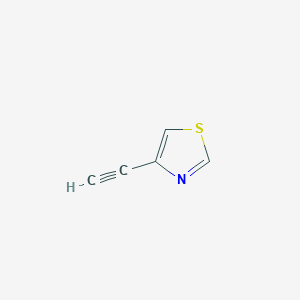

5-Chloropyrimidine-4-carbonitrile is a chemical compound with the molecular formula C5H2ClN3 . It is used in laboratory chemicals for research and development .

Synthesis Analysis

One method of synthesizing 5-Chloropyrimidine-4-carbonitrile involves the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone .Molecular Structure Analysis

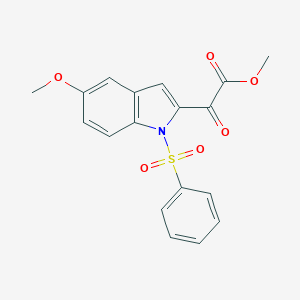

The molecular structure of 5-Chloropyrimidine-4-carbonitrile has been studied using Raman and infrared (IR) spectra . The InChI code for this compound is 1S/C5H3ClN4/c6-4-3 (1-7)2-9-5 (8)10-4/h2H, (H2,8,9,10) .Chemical Reactions Analysis

The chemical reactions of 5-Chloropyrimidine-4-carbonitrile have been studied. For example, the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .Wissenschaftliche Forschungsanwendungen

Role in Synthesis of Derivatives

5-Chloropyrimidine-4-carbonitrile can serve as a key intermediate in the synthesis of various pyrimidine derivatives . For instance, it can be used to produce 4-Amino-2-chloropyrimidine-5-carbonitrile , which is a halogenated heterocycle .

Anti-Inflammatory Applications

Research has shown that pyrimidine derivatives, including those synthesized from 5-Chloropyrimidine-4-carbonitrile, can exhibit potent anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Pharmacological Effects

Pyrimidines, including those derived from 5-Chloropyrimidine-4-carbonitrile, display a range of pharmacological effects. These include antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities .

Structure-Activity Relationships (SARs)

The structure-activity relationships (SARs) of pyrimidine derivatives, including those of 5-Chloropyrimidine-4-carbonitrile, have been extensively studied . These studies provide valuable insights for the development of new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity .

COX-2 Inhibitory Potential

Certain derivatives of 5-Chloropyrimidine-4-carbonitrile have been found to inhibit COX-2, an enzyme known to play a key role in inflammation and pain . This makes them potential candidates for the development of new anti-inflammatory and analgesic drugs .

Role in Heterocyclic Chemistry

5-Chloropyrimidine-4-carbonitrile is a valuable compound in heterocyclic chemistry, serving as a building block for the synthesis of various chloro-substituted pyrimidines .

Wirkmechanismus

Target of Action

The primary target of 5-Chloropyrimidine-4-carbonitrile is the Epidermal Growth Factor Receptor (EGFR), a type of tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, making it a significant target in cancer treatment .

Mode of Action

5-Chloropyrimidine-4-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, preventing ATP from attaching and subsequently blocking the activation of the receptor . This inhibition disrupts the signal transduction pathway, leading to reduced cell proliferation and increased apoptosis .

Biochemical Pathways

The inhibition of EGFR by 5-Chloropyrimidine-4-carbonitrile affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR, the compound disrupts these pathways, leading to decreased cell growth and increased cell death .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of 5-Chloropyrimidine-4-carbonitrile’s action is the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells . This is achieved through the inhibition of EGFR and the disruption of downstream signaling pathways .

Action Environment

The action, efficacy, and stability of 5-Chloropyrimidine-4-carbonitrile can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or other drugs, could potentially interact with the compound, affecting its action and efficacy .

Safety and Hazards

5-Chloropyrimidine-4-carbonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and remove to fresh air and keep at rest in a position comfortable for breathing if inhaled .

Zukünftige Richtungen

Research on 5-Chloropyrimidine-4-carbonitrile and related compounds is ongoing, with recent studies focusing on the synthesis of new pyrimidine derivatives and their potential applications . For example, a novel series of pyrimidine-5-carbonitrile derivatives was designed, synthesized, then evaluated for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors .

Eigenschaften

IUPAC Name |

5-chloropyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-4-2-8-3-9-5(4)1-7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVCKHQLUNJYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300235 | |

| Record name | 5-Chloro-4-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropyrimidine-4-carbonitrile | |

CAS RN |

114969-65-2 | |

| Record name | 5-Chloro-4-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114969-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)

![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)